molecular formula C15H14N2O B12734815 2-Ethoxy-5-(m-tolylethynyl)pyrimidine CAS No. 1172612-42-8

2-Ethoxy-5-(m-tolylethynyl)pyrimidine

Cat. No.: B12734815
CAS No.: 1172612-42-8
M. Wt: 238.28 g/mol
InChI Key: LZJPKUYOMGXTBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an appropriate leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-(2-phenylethynyl)pyrimidine
  • 2-ethoxy-5-(2-(4-methylphenyl)ethynyl)pyrimidine
  • 2-ethoxy-5-(2-(2-methylphenyl)ethynyl)pyrimidine

Uniqueness

2-ethoxy-5-(2-(3-methylphenyl)ethynyl)pyrimidine is unique due to the specific positioning of the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

1172612-42-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-ethoxy-5-[2-(3-methylphenyl)ethynyl]pyrimidine

InChI

InChI=1S/C15H14N2O/c1-3-18-15-16-10-14(11-17-15)8-7-13-6-4-5-12(2)9-13/h4-6,9-11H,3H2,1-2H3

InChI Key

LZJPKUYOMGXTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)C#CC2=CC=CC(=C2)C

Origin of Product

United States

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